Direct Head-to-Head VEGFR2 Biochemical Potency Comparison: SU5205 vs. Semaxanib (SU5416) — 87-Fold Difference Quantified by CoMFA and MM-GBSA
In a direct comparative study using the same VEGFR2 cell-free assay system, SU5205 (3-[(4-fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one) exhibited an IC50 of 9.6 μM, while the structurally analogous semaxanib (SU5416, bearing a 3,5-dimethylpyrrol substituent in place of the 4-fluorophenyl group) was 87 times more effective [1]. 3D-QSAR CoMFA modeling across 48 indolinone derivatives confirmed that the steric and electrostatic field differences between the 4-fluorophenyl and 3,5-dimethylpyrrol moieties account for the potency gap, while docking and MD simulations revealed that the hydrophobic pocket of VEGFR2 is more solvent-exposed when complexed with SU5205, and MM-GBSA energetic analysis demonstrated that the potency differential is governed by van der Waals contacts [1].
| Evidence Dimension | VEGFR2/FLK-1 biochemical inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 9.6 μM (SU5205) |
| Comparator Or Baseline | Semaxanib (SU5416): IC50 ≈ 0.11 μM (reported as 87-fold more potent) |
| Quantified Difference | 87-fold lower potency of SU5205 vs. SU5416; explained by reduced van der Waals contacts and increased hydrophobic pocket solvent exposure (MM-GBSA ΔΔG) |
| Conditions | Cell-free VEGFR2/FLK-1 tyrosine kinase inhibition assay; 3D-QSAR CoMFA model (n=48 indolinone derivatives, training set n=40, test set n=8, q² satisfactory); docking and molecular dynamics simulations; MM-GBSA energetic analysis |
Why This Matters
This direct head-to-head dataset defines SU5205 as the lower-potency control/probe in the indolinone VEGFR2 inhibitor series, making it the appropriate choice when a moderate-affinity VEGFR2 ligand is required — for example, as a reference compound in SAR campaigns or as a radiolabeled surrogate for PET imaging where high potency is not the primary criterion.
- [1] Muñoz C, Adasme F, Alzate-Morales JH, Vergara-Jaque A, Kniess T, Caballero J. Study of differences in the VEGFR2 inhibitory activities between semaxanib and SU5205 using 3D-QSAR, docking, and molecular dynamics simulations. J Mol Graph Model. 2012;32:39-48. doi:10.1016/j.jmgm.2011.10.005. View Source
